Difluoro(phenylsulfanyl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(phenylsulfanyl)acetyl chloride, also known as DFSCl, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DFSCl is a versatile reagent that can be used in various chemical reactions, making it a valuable tool for organic chemists. In
Applications De Recherche Scientifique
Difluoro(phenylsulfanyl)acetyl chloride has been extensively used in scientific research due to its unique properties. It can be used as a reagent in various chemical reactions, such as the synthesis of α,α-difluoro-β-ketoesters, α,α-difluoro-β-ketophosphonates, and α,α-difluoro-β-ketoamides. Difluoro(phenylsulfanyl)acetyl chloride can also be used as a fluorinating agent in the synthesis of various organic compounds. Moreover, Difluoro(phenylsulfanyl)acetyl chloride has been used in the development of new drugs and pharmaceuticals due to its ability to modify the structure of biologically active molecules.
Mécanisme D'action
Difluoro(phenylsulfanyl)acetyl chloride is a reactive compound that can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and radical reactions. The mechanism of action of Difluoro(phenylsulfanyl)acetyl chloride depends on the reaction it is involved in. For example, in the synthesis of α,α-difluoro-β-ketoesters, Difluoro(phenylsulfanyl)acetyl chloride reacts with a β-ketoester in the presence of a base to form an enolate intermediate, which then undergoes nucleophilic substitution with an alkyl halide to yield the final product.
Biochemical and Physiological Effects
Difluoro(phenylsulfanyl)acetyl chloride has not been extensively studied for its biochemical and physiological effects. However, it has been reported that Difluoro(phenylsulfanyl)acetyl chloride can modify the structure of biologically active molecules, which can lead to changes in their activity and efficacy. Therefore, Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in the development of new drugs and pharmaceuticals.
Avantages Et Limitations Des Expériences En Laboratoire
Difluoro(phenylsulfanyl)acetyl chloride has several advantages as a reagent in lab experiments. It is a versatile compound that can be used in various chemical reactions, and it yields high purity products. Moreover, Difluoro(phenylsulfanyl)acetyl chloride is stable and easy to handle. However, Difluoro(phenylsulfanyl)acetyl chloride also has some limitations. It is a highly reactive compound that can be hazardous if not handled properly. Therefore, it requires careful handling and storage.
Orientations Futures
Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in various scientific research applications. Some of the future directions for Difluoro(phenylsulfanyl)acetyl chloride research include:
1. Development of new synthetic methods using Difluoro(phenylsulfanyl)acetyl chloride as a reagent.
2. Investigation of the biochemical and physiological effects of Difluoro(phenylsulfanyl)acetyl chloride.
3. Development of new drugs and pharmaceuticals using Difluoro(phenylsulfanyl)acetyl chloride as a modifying agent.
4. Exploration of the potential of Difluoro(phenylsulfanyl)acetyl chloride in the field of fluorine chemistry.
5. Investigation of the mechanism of action of Difluoro(phenylsulfanyl)acetyl chloride in various chemical reactions.
Conclusion
Difluoro(phenylsulfanyl)acetyl chloride is a versatile reagent that has gained significant attention in scientific research due to its unique properties and potential applications. Difluoro(phenylsulfanyl)acetyl chloride can be synthesized efficiently and yields high purity products, making it suitable for various scientific research applications. Difluoro(phenylsulfanyl)acetyl chloride has the potential to be used in the development of new drugs and pharmaceuticals, and its future directions include the development of new synthetic methods, investigation of its biochemical and physiological effects, and exploration of its potential in the field of fluorine chemistry.
Méthodes De Synthèse
Difluoro(phenylsulfanyl)acetyl chloride can be synthesized by reacting difluoroacetic anhydride with thiophenol in the presence of a Lewis acid catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of Difluoro(phenylsulfanyl)acetyl chloride as the final product. This synthesis method is efficient and yields high purity Difluoro(phenylsulfanyl)acetyl chloride, making it suitable for various scientific research applications.
Propriétés
Numéro CAS |
16503-77-8 |
---|---|
Formule moléculaire |
C8H5ClF2OS |
Poids moléculaire |
222.64 g/mol |
Nom IUPAC |
2,2-difluoro-2-phenylsulfanylacetyl chloride |
InChI |
InChI=1S/C8H5ClF2OS/c9-7(12)8(10,11)13-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
URWSMHRERUCCAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC(C(=O)Cl)(F)F |
SMILES canonique |
C1=CC=C(C=C1)SC(C(=O)Cl)(F)F |
Synonymes |
DIFLUORO(PHENYLSULFANYL)ACETYL CHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.